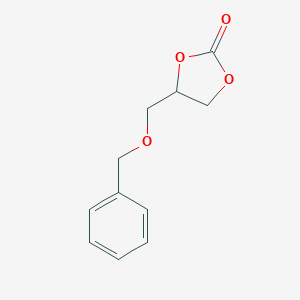

1-Benzylglycerol-2,3-carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(phenylmethoxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTALYMSSXETDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400167 | |

| Record name | 1-Benzylglycerol-2,3-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-97-3 | |

| Record name | 1-Benzylglycerol-2,3-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-Benzylglycerol-2,3-carbonate from Glycerol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 1-Benzylglycerol-2,3-carbonate

In the landscape of pharmaceutical and fine chemical synthesis, the demand for versatile, chiral building blocks is incessant. This compound emerges as a molecule of significant interest. Its structure combines a protected diol in the form of a stable, five-membered cyclic carbonate with a benzyl ether, a common protecting group in multi-step synthesis that can be selectively removed under various conditions. This scaffold is a precursor for synthesizing complex glyceride derivatives, phospholipids, and other biologically active molecules.

The strategic appeal of this synthesis begins with its starting material: glycerol. As the primary byproduct of the burgeoning biodiesel industry, crude glycerol is an abundant, inexpensive, and renewable feedstock.[1][2] Its effective valorization into high-value chemicals like this compound is a cornerstone of modern green chemistry, transforming an industrial surplus into a valuable synthetic intermediate.[3][4][5][6] This guide provides an in-depth exploration of the synthetic pathways from glycerol to this target molecule, emphasizing the causality behind methodological choices and providing field-proven insights for practical application.

Chapter 1: Overall Synthetic Strategy—A Tale of Two Pathways

The conversion of glycerol to this compound is a multi-step process. The core challenge lies in the selective functionalization of glycerol's three hydroxyl groups. The synthesis can be logically dissected into two primary phases:

-

Phase A: Synthesis of the Key Intermediate, 1-Benzylglycerol. This can be approached via two distinct strategies: a regioselective protection-based route or a direct, albeit less selective, benzylation.

-

Phase B: Formation of the Cyclic Carbonate. The synthesized 1-benzylglycerol, a vicinal diol, is then cyclized with a suitable carbonylating agent to yield the final product.

The choice of pathway depends on the desired purity, scale, and tolerance for complex purification procedures. This guide will detail both approaches to allow researchers to make an informed decision based on their specific laboratory context.

Caption: Overall synthetic workflow from glycerol to the target molecule.

Chapter 2: Phase A - The Synthesis of 1-Benzylglycerol

Method 1: The Regioselective Protection Strategy

This is the most common and controlled laboratory-scale method. It involves temporarily "blocking" the 1,2-diol of glycerol to ensure that benzylation occurs exclusively at the 3-position.

Step 1.1: Synthesis of Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol)

The foundational step is the acetalization of glycerol with acetone to form solketal, a stable cyclic ketal.[2] This reaction is acid-catalyzed and driven to completion by the removal of water.

-

Causality & Rationale: The adjacent 1,2-hydroxyl groups are kinetically favored to form a five-membered ring with acetone. This leaves the primary hydroxyl at the 3-position exposed and activated for the subsequent etherification. Solketal is a valuable chemical in its own right, often used as a "green" solvent and fuel additive.[7][8]

Step 1.2: Benzylation of Solketal

The free primary hydroxyl of solketal is then benzylated. This is typically achieved via a Williamson ether synthesis, where solketal is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide. Alternatively, acid-catalyzed etherification with benzyl alcohol can be used.

-

Causality & Rationale: The reaction of solketal with benzyl alcohol under acidic conditions can lead to several byproducts, including dibenzyl ether and the deprotection of the ketal group, which can then react to form benzyl glycerol ether directly.[7][9] To maximize selectivity towards the desired benzyl solketal ether, a high molar ratio of solketal to benzyl alcohol is recommended.[7][9]

Step 1.3: Deprotection to Yield 1-Benzylglycerol

The final step in this sequence is the acid-catalyzed hydrolysis of the isopropylidene protecting group to regenerate the 1,2-diol, yielding the target intermediate, 1-benzylglycerol.

-

Causality & Rationale: The ketal is stable to basic and neutral conditions but is readily cleaved by aqueous acid. This orthogonality allows for selective deprotection without affecting the newly formed benzyl ether bond.

Method 2: The Direct Benzylation Strategy

This approach is more atom-economical as it avoids the protection and deprotection steps. However, it presents a significant challenge in selectivity.

-

Causality & Rationale: The direct reaction of glycerol with benzyl alcohol in the presence of a solid acid catalyst (such as a modified heteropolyacid) is a complex process.[1][10] Three competing reactions occur: (i) the desired formation of mono-benzyl glycerol ether (MBGE), (ii) further reaction to form di-benzyl glycerol ether (DBGE), and (iii) self-etherification of benzyl alcohol to form di-benzyl ether (DBE).[1] While this method is feasible, it results in a mixture of products that requires careful chromatographic separation. The selectivity towards MBGE can be optimized by controlling the reaction parameters.[1][10]

| Parameter | Optimized Condition | Rationale | Source |

| Catalyst | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | High activity and selectivity for mono-etherification. | [1][10] |

| Glycerol:Benzyl Alcohol Molar Ratio | 1:3 | Balances high glycerol conversion with minimizing byproduct (DBE) formation. | [1] |

| Temperature | 150 °C | Provides sufficient activation energy for the etherification. | [1] |

| Reaction Time | 4 h | Allows for high conversion without excessive byproduct formation. | [1] |

Table 1: Optimized conditions for the direct benzylation of glycerol.

Chapter 3: Phase B - Formation of the 2,3-Carbonate Ring

With 1-benzylglycerol in hand, the final step is the cyclization of the vicinal diol to form the carbonate. The choice of carbonylating agent is critical and often represents a trade-off between reactivity and safety.

Method 1: The "Green" Pathway via Dimethyl Carbonate (DMC)

This is the preferred modern method, aligning with the principles of green chemistry. It involves a base-catalyzed transesterification reaction between 1-benzylglycerol and DMC.

-

Causality & Rationale: Dimethyl carbonate is a non-toxic, biodegradable alternative to phosgene.[11] The reaction proceeds via a transesterification mechanism. A base, such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates one of the hydroxyl groups of the diol.[11][12] This alkoxide then attacks the carbonyl carbon of DMC, displacing a methoxide ion. An intramolecular attack by the second hydroxyl group then forms the stable five-membered cyclic carbonate, releasing methanol. The reaction can be driven to completion by removing the methanol byproduct, for instance, by distillation.[12]

Caption: Mechanism of carbonate formation using DMC. (Note: Placeholder images are used for illustrative purposes)

Method 2: The Classical Pathway via Phosgene Equivalents

Historically, phosgene (COCl₂) was the reagent of choice for forming carbonates due to its high reactivity. However, its extreme toxicity makes it unsuitable for most modern laboratories. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, serves as a safer-to-handle substitute that generates phosgene in situ.[13]

-

Causality & Rationale: The reaction of a diol with phosgene (or its equivalent) in the presence of a non-nucleophilic base (like pyridine) proceeds rapidly at low temperatures. The high reactivity is driven by the excellent leaving group ability of the chloride ions. This method, while effective, requires stringent safety protocols, including working in a high-performance fume hood and having appropriate quenching solutions (e.g., ammonia) readily available.

Chapter 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzylglycerol via Direct Benzylation[1]

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add glycerol (0.205 mol), benzyl alcohol (0.615 mol, 3 equivalents), and the solid acid catalyst Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 (2.98 g, ~0.03 g/cm³ loading).

-

Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes to displace air.

-

Reaction: Heat the mixture to 150 °C with vigorous stirring (e.g., 1000 rpm) and maintain for 4 hours.

-

Workup: After cooling, filter the solid catalyst from the reaction mixture. The crude product is then purified by vacuum distillation or column chromatography to separate 1-benzylglycerol from unreacted starting materials and byproducts (DBE, DBGE). The expected boiling point for 1-benzylglycerol is approximately 140-142 °C at 0.15 mm Hg.[14]

Protocol B: Synthesis of this compound via DMC (Adapted from[11])

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-benzylglycerol (1 mol equivalent) in an excess of dimethyl carbonate (DMC) (e.g., a molar ratio of 1:2.4).

-

Catalyst Addition: Add sodium carbonate (Na₂CO₃) as a catalyst (2.1 mol % relative to the 1-benzylglycerol).

-

Reaction: Heat the mixture to reflux (the boiling point of DMC is ~90 °C) and maintain for approximately 2 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After cooling, filter off the catalyst. Evaporate the excess DMC under reduced pressure. The resulting crude product can be purified by silica gel chromatography or high-vacuum distillation to yield the pure this compound.

Chapter 5: Product Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the intermediate and final product.

-

FTIR Spectroscopy:

-

1-Benzylglycerol: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of the O-H stretching of the diol.

-

This compound: The disappearance of the broad O-H band and the appearance of a strong, sharp absorption peak around 1780-1820 cm⁻¹ is the definitive signal for the C=O stretch of the five-membered cyclic carbonate.

-

-

NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Will confirm the presence of the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~4.5 ppm) and the glycerol backbone protons. The integration of these signals will confirm the stoichiometry.

-

¹³C NMR: The most telling signal for the final product will be the appearance of the carbonate carbonyl carbon at approximately 155 ppm.

-

Conclusion: A Field-Proven Perspective

The synthesis of this compound from glycerol is a prime example of value-added chemical manufacturing rooted in green chemistry principles. For laboratory-scale synthesis where purity and control are paramount, the protection-benzylation-deprotection strategy (Method 1 for Phase A) is highly recommended. While it involves more steps, it circumvents the challenging purification associated with the direct benzylation method.

For the crucial carbonate formation step, the use of dimethyl carbonate (DMC) is unequivocally the superior choice for modern research environments. It avoids the significant hazards associated with phosgene and its equivalents while providing excellent yields under relatively mild conditions. The protocols and insights provided in this guide are designed to be a self-validating system, where the successful transformation at each stage can be unequivocally confirmed through standard analytical techniques, ensuring the integrity and reliability of the final product for its downstream applications in drug development and materials science.

References

-

Tekale, P.T., & Yadav, G.D. (2020). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. MDPI. [Link]

-

Lands, W. E. M., & Zschocke, A. (1965). New synthesis of (l)-1-O-benzylglycerol. Journal of Lipid Research, 6(3), 324-325. [Link]

-

Aricò, F., et al. (2022). Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols. ACS Sustainable Chemistry & Engineering, 10(33), 11058–11068. [Link]

-

Aricò, F., et al. (2022). Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols. University of Bologna Institutional Research Repository. [Link]

-

Suriyaprapadilok, N., & Kitiyanan, B. (2011). Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. Energy Procedia, 9, 63-69. [Link]

-

Green Chemistry Blog. (2025, July). Royal Society of Chemistry. [Link]

-

Fadillah, G., et al. (2019). The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al ratio. Catalysis Today, 332, 141-149. [Link]

-

Suriyaprapadilok, N., & Kitiyanan, B. (2011). Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. ResearchGate. [Link]

-

Aricò, F., et al. (2021). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry, 23(16), 5861-5869. [Link]

-

da Silva, C. X. A., et al. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers in Chemistry, 7, 439. [Link]

-

Yadav, G. D., & Tekale, P. T. (2020). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. ResearchGate. [Link]

-

Suriyaprapadilok, N., & Kitiyanan, B. (2011). Synthesis of solketal from glycerol and its reaction with benzyl alcohol. Semantic Scholar. [Link]

-

Dou, Z., et al. (2022). Catalytic Conversion of Glycerol into Hydrogen and Value-Added Chemicals: Recent Research Advances. MDPI. [Link]

-

Ledesma-García, J., et al. (2022). Synthesis of glycerol carbonate from glycerin with CaCO3 in a batch reactor. PMC. [Link]

-

Wong, L. H., et al. (2023). Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst. ACS Omega, 8(50), 48011–48020. [Link]

-

Yadav, G. D., & Tekale, P. T. (2022). Catalytic Conversion of Glycerol into Hydrogen and Value-Added Chemicals: Recent Research Advances. ResearchGate. [Link]

- Mueller, W., et al. (1998). Process for the preparation of benzyl alcohol.

-

Eckert, H. (2012). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. [Link]

-

Akram, M., et al. (2020). Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties. PubMed. [Link]

-

Li, Y., et al. (2023). Electrocatalytic Oxidation of Glycerol to Value-Added Compounds on Pd Nanocrystals. ACS Catalysis, 13(13), 8823–8831. [Link]

- Gotor, V., et al. (2004). Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.

-

Ochoa-Gómez, J. R., et al. (2012). Glycerol Carbonate: Synthesis and Properties. Frontiers in Chemistry, 4, 4. [Link]

-

Samad, A. P., et al. (2016). Challenges & Opportunities on Catalytic Conversion of Glycerol to Value Added Chemicals. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Pico, M. P., et al. (2013). Reaction products for benzylation of glycerol with benzyl alcohol. ResearchGate. [Link]

- Chen, F., et al. (2013). Pharmaceutical compositions comprising benzyl alcohol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Properties of 1-Benzylglycerol-2,3-carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylglycerol-2,3-carbonate, systematically named 4-(phenylmethoxymethyl)-1,3-dioxolan-2-one, is a chiral heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique structural architecture, combining a protected glycerol backbone with a cyclic carbonate, renders it a versatile chiral building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the theoretical properties of this compound, including its molecular structure, stereochemistry, spectroscopic characteristics, and predicted physicochemical properties. Furthermore, this document outlines a detailed synthetic protocol and discusses the compound's reactivity and potential applications in the development of novel therapeutics.

Introduction: The Significance of this compound as a Chiral Building Block

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals, where the three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety.[1] this compound emerges as a valuable synthon, offering a masked diol functionality within a rigid cyclic carbonate structure. The benzyl ether provides a stable protecting group that can be selectively removed under various conditions, while the cyclic carbonate can undergo ring-opening reactions to introduce diverse functionalities. This strategic combination allows for the controlled, stepwise elaboration of molecular complexity, a cornerstone of modern drug development.[2]

Molecular Structure and Stereochemistry

The core of this compound is a five-membered 1,3-dioxolan-2-one ring substituted at the 4-position with a benzyloxymethyl group.[3] The presence of a stereocenter at the C4 position of the dioxolanone ring means that this compound can exist as two enantiomers: (R)-4-(phenylmethoxymethyl)-1,3-dioxolan-2-one and (S)-4-(phenylmethoxymethyl)-1,3-dioxolan-2-one.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound with the chiral center indicated by ().

The stereochemical purity of this building block is paramount for its application in asymmetric synthesis. The (R)- and (S)-enantiomers can be synthesized from the corresponding chiral precursors, such as (R)- and (S)-glycidyl benzyl ether or (R)- and (S)-1-O-benzylglycerol.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These values are derived from computational models and provide a theoretical basis for its handling and reactivity.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| IUPAC Name | 4-(phenylmethoxymethyl)-1,3-dioxolan-2-one | [3] |

| CAS Number | 949-97-3 | [3] |

| XLogP3-AA | 1.7 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 44.8 Ų | [3] |

| Complexity | 211 | [3] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the range of δ 7.2-7.4 ppm). The benzylic methylene protons (PhCH₂-) would appear as a singlet around δ 4.5-4.7 ppm. The protons on the dioxolanone ring and the adjacent methylene group (-CH₂-O-) would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton on the chiral center (C4) is expected to be a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonate carbonyl group around δ 155 ppm. The aromatic carbons of the benzyl group will resonate in the δ 127-137 ppm region. The benzylic methylene carbon is expected around δ 73 ppm. The carbons of the dioxolanone ring and the exocyclic methylene group will appear in the aliphatic region (δ 60-80 ppm). A ¹³C NMR spectrum is available on PubChem, which can be used for direct comparison.[3]

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching of the cyclic carbonate group, typically observed in the region of 1800-1830 cm⁻¹. The C-O stretching vibrations of the carbonate and ether linkages will result in strong bands in the fingerprint region (1000-1300 cm⁻¹). The aromatic C-H stretching of the benzyl group will be observed around 3030-3100 cm⁻¹, and the aliphatic C-H stretching will appear in the 2850-3000 cm⁻¹ range.

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 208 would be expected. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) to give a prominent peak at m/z 117. Another potential fragmentation is the loss of CO₂ (44 Da) from the molecular ion or subsequent fragments. A GC-MS spectrum is available on PubChem for further analysis.[3]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the preparation of 1-O-benzylglycerol followed by the formation of the cyclic carbonate.

Synthesis of 1-O-Benzylglycerol

A common method for the synthesis of 1-O-benzylglycerol is the benzylation of glycerol. This reaction can be achieved using benzyl chloride or benzyl bromide in the presence of a base.[2] However, this method can lead to a mixture of mono-, di-, and tri-benzylated products. For a more selective synthesis, a protecting group strategy is often employed, starting from a protected glycerol derivative like solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol).

A detailed, self-validating protocol for the synthesis of (l)-1-O-benzylglycerol has been described, starting from the dextrorotatory 3-O-benzylglycerol.[4] This method involves a Walden inversion, ensuring high enantiomeric purity.

Carbonate Formation

The formation of the 2,3-carbonate ring from 1-O-benzylglycerol can be achieved through several methods:

-

Reaction with Phosgene or Phosgene Equivalents: The diol can be reacted with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) in the presence of a base (e.g., pyridine).[5][6] This is a highly efficient method but requires careful handling due to the toxicity of the reagents.

-

Reaction with Carbon Dioxide: A greener and increasingly popular method involves the reaction of the corresponding epoxide, (R)- or (S)-glycidyl benzyl ether, with carbon dioxide under pressure, often in the presence of a catalyst.[7] This method is atom-economical and avoids the use of toxic phosgene derivatives.

-

Transesterification: Reaction of 1-O-benzylglycerol with a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) in the presence of a catalyst can also yield the desired cyclic carbonate.[8]

Diagram: Synthetic Pathway to this compound

Caption: A general two-step synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of (R)-4-(Benzyloxymethyl)-1,3-dioxolan-2-one from (R)-Glycidyl benzyl ether

This protocol is adapted from a literature procedure for a similar transformation and serves as a representative example.[7]

Materials:

-

(R)-Glycidyl benzyl ether

-

2-pyridinemethanol (catalyst)

-

n-Butylammonium iodide (nBu₄NI) (co-catalyst)

-

Carbon dioxide (CO₂)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a high-pressure reaction vessel, add (R)-glycidyl benzyl ether (1.0 equivalent), 2-pyridinemethanol (0.08 equivalents), and nBu₄NI (0.08 equivalents) in an anhydrous solvent.

-

Seal the vessel and purge with CO₂.

-

Pressurize the vessel with CO₂ (typically 1 atm or higher) and stir the reaction mixture at a specified temperature (e.g., 25 °C) for a designated time (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the CO₂ pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure (R)-4-(benzyloxymethyl)-1,3-dioxolan-2-one.

-

Characterize the product by NMR, IR, and MS to confirm its identity and purity. The enantiomeric excess can be determined by chiral HPLC.

Reactivity and Synthetic Applications

Reactivity of the Cyclic Carbonate

The 1,3-dioxolan-2-one ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its utility as a synthetic intermediate.

-

Hydrolysis: Under acidic or basic conditions, the carbonate can be hydrolyzed to afford 1-O-benzylglycerol.

-

Aminolysis: Reaction with amines can open the ring to form carbamates.

-

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can attack the carbonyl carbon, leading to the formation of tertiary alcohols after ring opening.

Diagram: Reactivity of this compound

Caption: Key ring-opening reactions of this compound.

Applications in Drug Development

As a chiral building block, this compound provides access to a variety of enantiomerically pure compounds with potential therapeutic applications.

-

Synthesis of Chiral Diols and Their Derivatives: The masked diol functionality can be revealed at a later stage in a synthesis, providing access to chiral 1,2-diols which are common motifs in natural products and pharmaceuticals.

-

Introduction of a Glycerol Backbone: The glycerol scaffold is found in many biologically active molecules, including lipids and signaling molecules. This building block allows for the stereocontrolled introduction of a functionalized glycerol unit.

-

Scaffold for Combinatorial Chemistry: The reactivity of the cyclic carbonate allows for the facile introduction of a variety of substituents, making it a suitable scaffold for the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry, the presence of orthogonal protecting groups, and the reactivity of the cyclic carbonate moiety make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its theoretical properties, a plausible synthetic route, and an exploration of its reactivity, underscoring its importance for researchers in the pharmaceutical and chemical sciences.

References

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]

-

Lands, W. E. M., & Zschocke, A. (1961). New synthesis of (l)-1-O-benzylglycerol. Journal of Lipid Research, 2(4), 378-381. [Link]

-

PubChem. (n.d.). 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one. National Center for Biotechnology Information. [Link]

-

Yadav, G. D., & Malkar, R. S. (2020). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. Catalysts, 11(1), 23. [Link]

-

Hartwig, A., et al. (2021). 4-Methyl-1,3-dioxolan-2-one. The MAK Collection for Occupational Health and Safety, 6(1), Doc009. [Link]

-

García, C., et al. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Molbank, M680. [Link]

-

Eckert, H. (2010). Phosgenation reactions with phosgene from triphosgene. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. [Link]

-

O'Donnell, M. J., et al. (1982). An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. Journal of Heterocyclic Chemistry, 19(2), 263-265. [Link]

-

Kricheldorf, H. R., & Weidner, S. (2017). Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. Polymers, 9(12), 683. [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.

-

Darensbourg, D. J., et al. (2010). Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems. Journal of the American Chemical Society, 132(22), 7598-7599. [Link]

-

The Royal Society of Chemistry. (2022). Supplementary Information: Metal-free, Redox-neutral, Visible light-triggered Coupling of CO2 with Epoxides to Cyclic Carbonates at Atmospheric Pressure. [Link]

-

Oriental Journal of Chemistry. (2014). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. Oriental Journal of Chemistry, 30(2), 569-575. [Link]

-

ResearchGate. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Efficient Metal- and Solvent-Free Organocatalytic System for Chemical Fixation of CO2 into Cyclic Carbonates under Mild Conditions. [Link]

- Google Patents. (n.d.). Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one.

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 86-103. [Link]

-

Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

-

ResearchGate. (2014). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one. [Link]

-

ScienceDaily. (2008). Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. [Link]

-

Parsons, J. G., et al. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. Molecules, 9(6), 449-458. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one | C11H12O4 | CID 4166832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. JP4284802B2 - Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]

Methodological & Application

Ring-Opening Polymerization of 1-Benzylglycerol-2,3-carbonate: A Detailed Protocol for Advanced Biomaterials Synthesis

Abstract

This comprehensive guide details the experimental protocol for the ring-opening polymerization (ROP) of 1-Benzylglycerol-2,3-carbonate, a key monomer for producing functional and biodegradable polycarbonates. These polymers are of significant interest in drug delivery, tissue engineering, and other biomedical applications due to their biocompatibility and tunable properties. This document provides a step-by-step methodology, explains the rationale behind critical experimental choices, and outlines the necessary characterization techniques to validate the synthesis of poly(1-benzyl-2,3-glycerol carbonate). The protocol is designed for researchers, scientists, and professionals in drug development seeking to synthesize well-defined functional polymers.

Introduction: The Significance of Functional Polycarbonates

Aliphatic polycarbonates are a promising class of biodegradable polymers.[1] The ring-opening polymerization (ROP) of cyclic carbonates is a powerful method for their synthesis, offering excellent control over molecular weight, polymer architecture, and end-group functionality.[2] Specifically, the monomer this compound, derived from the renewable resource glycerol, allows for the introduction of a protected hydroxyl group into the polymer backbone.[3] This benzyl-protected hydroxyl group can be readily deprotected post-polymerization to yield a pendant hydroxyl group, which serves as a versatile handle for conjugating drugs, imaging agents, or other bioactive molecules.[4][5] This functionality makes poly(1-benzyl-2,3-glycerol carbonate) and its derivatives highly attractive for advanced biomedical applications.[4]

The polymerization is typically a chain-growth process initiated by a nucleophile and often catalyzed by an organocatalyst to ensure a controlled and living polymerization.[2][6] This protocol will focus on an organocatalyzed approach, which avoids contamination with potentially toxic metals, a crucial consideration for biomedical materials.[7] We will employ 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic amidine base, as the catalyst and benzyl alcohol as the initiator.[8][9][10]

Mechanistic Insight: The Role of DBU and Benzyl Alcohol

The ring-opening polymerization of cyclic carbonates can be initiated by various systems, including anionic, cationic, and organometallic species.[11][12] In this protocol, we utilize a dual catalytic system where DBU activates the initiator, benzyl alcohol, through hydrogen bonding. This activation increases the nucleophilicity of the alcohol's oxygen, enabling it to attack the electrophilic carbonyl carbon of the cyclic carbonate monomer. This process opens the ring and forms a new carbonate bond, with the initiator becoming the α-chain end of the growing polymer.

There are two primary competing pathways in DBU-catalyzed ROP of cyclic esters: an activated-alcohol pathway and a nucleophilic-attack pathway.[13] By using an alcohol initiator, we favor the former, which promotes a more controlled polymerization. The DBU can also act as a proton shuttle during the polymerization process.[14] This mechanism allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity).[15]

Experimental Protocol: Synthesis of Poly(1-benzyl-2,3-glycerol carbonate)

This section provides a detailed, step-by-step procedure for the ring-opening polymerization of this compound.

Materials and Equipment

Materials:

-

This compound (Monomer)

-

Benzyl alcohol (Initiator)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalyst)

-

Anhydrous Dichloromethane (DCM) (Solvent)

-

Methanol (for quenching)

-

Diethyl ether (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Rotary evaporator

-

Centrifuge

Pre-reaction Preparations: The Importance of an Anhydrous Environment

The success of a controlled ROP is highly dependent on the exclusion of water, which can act as an alternative initiator and lead to a loss of control over the polymerization.

-

Drying Glassware: All glassware must be thoroughly oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas or in a desiccator.

-

Purification of Reagents:

-

The monomer, this compound, should be recrystallized or purified by column chromatography to remove any impurities. It must be dried under vacuum before use.

-

Benzyl alcohol and DBU should be distilled over a suitable drying agent (e.g., CaH₂) and stored under an inert atmosphere.

-

Anhydrous DCM should be obtained from a solvent purification system or by distillation over CaH₂.

-

Polymerization Procedure

The following procedure is for a target degree of polymerization (DP) of 50. The amounts can be scaled as needed.

-

Monomer and Initiator Addition: In a glovebox or under a positive pressure of inert gas, add this compound (e.g., 1.04 g, 5 mmol) and a magnetic stir bar to a dry round-bottom flask.

-

Solvent Addition: Add anhydrous DCM (e.g., 5 mL) to dissolve the monomer.

-

Initiator Stock Solution: Prepare a stock solution of benzyl alcohol in anhydrous DCM (e.g., 108.1 mg in 10 mL DCM for a 0.1 M solution).

-

Catalyst Stock Solution: Prepare a stock solution of DBU in anhydrous DCM (e.g., 152.2 mg in 10 mL DCM for a 0.1 M solution).

-

Initiation: Add the required amount of benzyl alcohol stock solution to the monomer solution via syringe. For a DP of 50, the monomer-to-initiator ratio ([M]/[I]) is 50. Therefore, add 1.0 mL of the 0.1 M benzyl alcohol solution (0.1 mmol).

-

Catalysis: Add the required amount of DBU stock solution. A typical monomer-to-catalyst ratio ([M]/[C]) is 500. Therefore, add 0.1 mL of the 0.1 M DBU solution (0.01 mmol).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.[16]

-

Quenching: Once the desired conversion is reached (typically >95%), quench the polymerization by adding a small amount of a proton source, such as benzoic acid or methanol, to neutralize the catalyst.[16]

Polymer Purification: Isolating the Product

Purification is crucial to remove unreacted monomer, catalyst, and initiator.[]

-

Precipitation: Concentrate the reaction mixture using a rotary evaporator. Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol.[][18]

-

Isolation: The polymer will precipitate as a white solid. Isolate the solid by centrifugation or filtration.

-

Washing: Wash the polymer multiple times with the non-solvent to remove any remaining impurities.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of poly(1-benzyl-2,3-glycerol carbonate).

Caption: Workflow for the synthesis of poly(1-benzyl-2,3-glycerol carbonate).

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for achieving different target molecular weights.

| Parameter | Target DP = 25 | Target DP = 50 | Target DP = 100 |

| Monomer (mmol) | 5 | 5 | 5 |

| Initiator (mmol) | 0.2 | 0.1 | 0.05 |

| Catalyst (mmol) | 0.01 | 0.01 | 0.01 |

| [M]/[I] Ratio | 25 | 50 | 100 |

| [M]/[C] Ratio | 500 | 500 | 500 |

| Solvent (DCM, mL) | 5 | 5 | 5 |

| Reaction Time (h) | 2-4 | 4-8 | 8-16 |

| Expected Mn ( g/mol ) | ~5200 | ~10400 | ~20800 |

| Expected Dispersity (Đ) | 1.1 - 1.3 | 1.1 - 1.3 | 1.1 - 1.3 |

Characterization of the Polymer

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the polymer and to determine the monomer conversion. The disappearance of the monomer peaks and the appearance of characteristic polymer peaks in the ¹H NMR spectrum indicate successful polymerization.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.[18] This analysis confirms the controlled nature of the polymerization.

Thermal Analysis (DSC and TGA)

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.[1]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.

Post-Polymerization Modification: Deprotection of the Benzyl Group

A key advantage of this polymer is the ability to deprotect the benzyl group to reveal a free hydroxyl group. This is typically achieved through catalytic hydrogenation.[5]

-

Dissolve Polymer: Dissolve the poly(1-benzyl-2,3-glycerol carbonate) in a suitable solvent (e.g., THF or ethyl acetate).

-

Add Catalyst: Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere until the deprotection is complete, which can be monitored by ¹H NMR.

-

Purification: Filter off the catalyst and isolate the deprotected polymer, poly(1,2-glycerol carbonate), by precipitation.[18]

The resulting poly(1,2-glycerol carbonate) is a hydrophilic and degradable material with pendant hydroxyl groups available for further functionalization.[1][4]

Conclusion

This application note provides a robust and detailed protocol for the organocatalyzed ring-opening polymerization of this compound. By carefully controlling the reaction conditions and adhering to the principles of anhydrous chemistry, researchers can synthesize well-defined functional polycarbonates with predictable molecular weights and low dispersities. The versatility of the resulting polymer, particularly after deprotection, makes it an excellent platform for the development of advanced biomaterials for a wide range of applications in the pharmaceutical and biomedical fields.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of poly(1,2-glycerol carbonate)–paclitaxel conjugates and their utility as a single high-dose replacement for multi-dose treatment regimens in peritoneal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring-opening_polymerization [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Elucidating a Unified Mechanistic Scheme for the DBU-Catalyzed Ring-Opening Polymerization of Lactide to Poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DBU and TU synergistically induced ring-opening polymerization of phosphate esters: a mechanism study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 18. rsc.org [rsc.org]

Application Notes and Protocols: 1-Benzylglycerol-2,3-carbonate as a Diol Protecting Group in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving regioselective modifications and synthesizing complex oligosaccharides. The polyhydroxylated nature of monosaccharides necessitates a sophisticated toolbox of protecting groups with varying stabilities and orthogonal deprotection conditions. This guide details the application of 1-benzylglycerol-2,3-carbonate, a specialized protecting group for vicinal diols, offering unique advantages in the assembly of complex carbohydrate structures.

The this compound protecting group combines the features of a cyclic carbonate and a benzyl ether. The cyclic carbonate provides rigid protection for a 1,2-diol, often influencing the stereochemical outcome of glycosylation reactions at adjacent positions. The benzyl ether offers robust protection that is stable to a wide range of reaction conditions but can be removed under specific, mild conditions. This combination allows for a multi-stage deprotection strategy, enhancing its utility in multi-step syntheses.

Core Principles and Advantages

The use of a cyclic carbonate to protect a diol introduces conformational constraints on the pyranose or furanose ring. This rigidity can be exploited to direct the stereoselectivity of glycosylation reactions. For instance, a trans-fused 2,3-carbonate on a glycosyl donor can favor the formation of 1,2-trans-equatorial glycosidic bonds by disfavoring the formation of an oxocarbenium ion and promoting the formation of an α-triflate intermediate[1].

Key Advantages:

-

Stereodirecting Influence: The rigid cyclic carbonate can influence the stereochemical outcome of glycosylation reactions.

-

Orthogonality: The benzyl ether and cyclic carbonate moieties can be cleaved under different conditions, allowing for selective deprotection in the presence of other protecting groups. Benzyl carbonates have been shown to be orthogonal to tert-butyldimethylsilyl and (4-methoxy)trityl ethers[2].

-

Stability: The benzyl ether component is stable to both acidic and basic conditions, making it a reliable "permanent" protecting group during a multi-step synthesis[3].

-

Mild Deprotection: The benzyl group can be removed by catalytic hydrogenation, which are generally mild conditions that do not affect other functional groups like esters[1][4]. The carbonate can be cleaved under basic conditions.

Synthesis of this compound

The synthesis of the protecting group itself, this compound (also known as 4-(benzyloxymethyl)-1,3-dioxolan-2-one), is a critical first step. This is typically achieved by reacting 1-O-benzyl-sn-glycerol with a phosgene equivalent. While direct use of phosgene is effective, safer alternatives like triphosgene or 1,1'-carbonyldiimidazole (CDI) are preferred in modern laboratory settings.

Protocol: Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on the general principle of activating a diol with CDI to form a cyclic carbonate.

Materials:

-

1-O-benzyl-sn-glycerol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pyridine

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-O-benzyl-sn-glycerol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: CDI is highly sensitive to moisture; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition and ensure efficient reaction.

-

Pyridine: Pyridine acts as a base to deprotonate the hydroxyl groups of the glycerol derivative, facilitating the reaction with CDI.

-

Slow Addition at Low Temperature: The reaction is exothermic. Slow, portion-wise addition of CDI at 0 °C helps to control the reaction temperature and prevent potential side reactions.

Application: Protection of a cis-Diol in a Mannose Derivative

The protection of vicinal diols is a common requirement in carbohydrate synthesis. The this compound is particularly useful for protecting cis-diols, such as the 2,3-diol in mannose derivatives.

Protocol: Protection of the 2,3-Diol of a Methyl Mannopyranoside Derivative

This protocol illustrates the protection of a cis-diol on a mannose backbone, a common step in the synthesis of complex mannans and glycoconjugates.

Materials:

-

Methyl 4,6-O-benzylidene-α-D-mannopyranoside

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Cesium carbonate (Cs₂CO₃)

-

Molecular sieves (4 Å)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) in anhydrous DMF, add activated 4 Å molecular sieves.

-

Add cesium carbonate (1.5 eq) and this compound (1.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Remove the solvent under high vacuum.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected methyl 2,3-O-(1-benzyloxy)ethylidene-4,6-O-benzylidene-α-D-mannopyranoside.

Causality behind Experimental Choices:

-

Cesium Carbonate: A mild base is required to catalyze the transesterification reaction between the diol and the cyclic carbonate. Cesium carbonate is often effective in such transformations.

-

DMF as Solvent: DMF is a polar aprotic solvent that can dissolve the carbohydrate substrate and the reagents, facilitating the reaction.

-

Elevated Temperature: The transesterification reaction often requires thermal energy to proceed at a reasonable rate.

-

Molecular Sieves: The presence of water can lead to hydrolysis of the cyclic carbonate and deactivate the base. Molecular sieves are used to maintain anhydrous conditions.

Deprotection Strategies

The this compound group offers a two-stage deprotection pathway, allowing for selective unmasking of the diol.

Protocol 1: Cleavage of the Benzyl Ether

The benzyl ether can be selectively removed via catalytic hydrogenation, leaving the cyclic carbonate intact. This is useful when access to the hydroxyl group on the glycerol moiety is desired for further functionalization.

Materials:

-

Protected carbohydrate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the protected carbohydrate in methanol or ethyl acetate.

-

Add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Protocol 2: Cleavage of the Cyclic Carbonate

The cyclic carbonate can be removed under basic conditions to liberate the diol.

Materials:

-

Protected carbohydrate

-

Sodium methoxide (NaOMe) in methanol (0.5 M solution) or potassium carbonate (K₂CO₃)

-

Methanol

-

Dowex 50W-X8 resin (H⁺ form) or Amberlite IR120 (H⁺ form)

Procedure:

-

Dissolve the protected carbohydrate in methanol.

-

Add a catalytic amount of sodium methoxide solution or a stoichiometric amount of potassium carbonate.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Dowex 50W-X8) until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected diol.

Data Presentation

| Reaction Step | Substrate | Reagents | Conditions | Product | Yield (%) |

| Protection | Methyl 4,6-O-benzylidene-α-D-mannopyranoside | This compound, Cs₂CO₃ | DMF, 85 °C, 36 h | Methyl 2,3-O-(1-benzyloxy)ethylidene-4,6-O-benzylidene-α-D-mannopyranoside | (Typical yields are in the range of 60-80%, literature dependent) |

| Debenzylation | Protected Mannoside | H₂, 10% Pd/C | MeOH, rt, 12 h | Carbonate-protected diol with free hydroxyl on glycerol moiety | >90% |

| Decarbonation | Benzyl-protected carbonate | NaOMe, MeOH | rt, 2 h | Diol with intact benzyl ether | >95% |

Experimental Workflows and Diagrams

Synthesis and Application Workflow

Caption: Workflow for the synthesis and application of this compound.

Orthogonality of Deprotection

Sources

Application Notes and Protocols for 1-Benzylglycerol-2,3-carbonate in Drug Delivery Systems and Nanoparticle Formulation

Introduction: The Rationale for 1-Benzylglycerol-2,3-carbonate in Advanced Drug Delivery

The pursuit of biocompatible and biodegradable materials is a cornerstone of modern drug delivery research. Polymeric nanoparticles (PNPs) have emerged as a leading platform due to their ability to encapsulate a wide range of therapeutics, offering controlled release, enhanced stability, and the potential for targeted delivery.[1][2][3][4] Within this landscape, this compound stands out as a monomer of significant interest for the formulation of novel nanocarriers. Its unique chemical structure, featuring a lipophilic benzyl group and a reactive, yet stable, cyclic carbonate, provides a compelling foundation for the design of next-generation drug delivery vehicles.

The carbonate functional group is particularly advantageous. Polymers derived from glycerol carbonate are known to degrade into the natural and biocompatible metabolites of glycerol and carbon dioxide, mitigating concerns of long-term toxicity associated with non-biodegradable carriers.[5] This inherent biodegradability is a critical attribute for clinical translation. Furthermore, the presence of the benzyl group imparts a degree of hydrophobicity that can be exploited for the encapsulation of poorly water-soluble drugs, a persistent challenge in pharmaceutical development.

These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation and characterization of nanoparticles derived from this compound. While this document presents a robust, scientifically-grounded hypothetical protocol, it is intended as a foundational methodology. Researchers are encouraged to adapt and optimize these protocols to suit their specific therapeutic agent and desired nanoparticle characteristics.

Part 1: Nanoparticle Formulation Protocol

A well-established, scalable, and reproducible method for the preparation of polymeric nanoparticles is the nanoprecipitation technique, also known as the solvent displacement method.[1][6] This method is particularly suitable for hydrophobic or amphiphilic molecules like this compound, leading to the formation of nanoparticles with a well-defined size and narrow size distribution.[1][6]

Principle of Nanoprecipitation

Nanoprecipitation relies on the rapid desolvation of a polymer or monomer from a water-miscible organic solvent upon its introduction into an aqueous phase (a non-solvent). This sudden change in solvent polarity causes the material to precipitate into nanometer-sized particles. A stabilizing agent, typically a surfactant or a hydrophilic polymer, is included in the aqueous phase to control particle size and prevent aggregation.

Materials and Reagents

| Component | Suggested Material | Rationale for Selection |

| Monomer/Polymer | This compound | The core structural component of the nanoparticle. |

| Drug | Model hydrophobic drug (e.g., Paclitaxel, Curcumin) | To demonstrate encapsulation within the hydrophobic core. |

| Organic Solvent | Acetone or Tetrahydrofuran (THF) | Water-miscible solvents that effectively dissolve the monomer and drug, with high volatility for easy removal. |

| Aqueous Phase | Deionized Water (Milli-Q® or equivalent) | The non-solvent phase that induces precipitation. |

| Stabilizer | Poloxamer 188 or Polyvinyl Alcohol (PVA) | Amphiphilic surfactants that adsorb to the nanoparticle surface, providing steric stabilization and preventing aggregation. |

Experimental Protocol: Nanoprecipitation

This protocol details the formulation of drug-loaded this compound nanoparticles.

Step 1: Preparation of the Organic Phase

-

Weigh 50 mg of this compound and 5 mg of the chosen hydrophobic drug.

-

Dissolve both components in 5 mL of acetone in a glass vial.

-

Ensure complete dissolution by gentle vortexing or brief sonication. This solution constitutes the organic phase.

Step 2: Preparation of the Aqueous Phase

-

Dissolve 50 mg of Poloxamer 188 in 10 mL of deionized water in a beaker.

-

Stir the solution gently with a magnetic stirrer until the Poloxamer 188 is fully dissolved. This is the aqueous phase.

Step 3: Nanoparticle Formation

-

Place the beaker containing the aqueous phase on a magnetic stirrer set to a constant speed (e.g., 600 rpm).

-

Using a syringe pump for a controlled and reproducible addition rate, inject the organic phase into the aqueous phase at a rate of 1 mL/min.

-

A milky-white suspension should form instantaneously, indicating the formation of nanoparticles.

Step 4: Solvent Evaporation

-

Leave the nanoparticle suspension stirring at room temperature in a fume hood for at least 4 hours, or overnight, to allow for the complete evaporation of the organic solvent (acetone).[7]

Step 5: Nanoparticle Purification

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.

-

Carefully decant the supernatant, which contains the unencapsulated drug and excess surfactant.

-

Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure the removal of any residual impurities.

Step 6: Final Formulation and Storage

-

After the final wash, resuspend the purified nanoparticle pellet in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deionized water.

-

For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose) to obtain a stable powder that can be reconstituted before use.

Visualization of the Nanoprecipitation Workflow

Caption: Workflow for Nanoparticle Formulation via Nanoprecipitation.

Part 2: Nanoparticle Characterization Protocols

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated nanoparticles.[3][8]

Size and Polydispersity Index (PDI) Analysis

Technique: Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[9][10][11] These fluctuations are then correlated to the particle size (hydrodynamic diameter) via the Stokes-Einstein equation. The PDI is a measure of the broadness of the size distribution.

Protocol:

-

Dilute a small aliquot of the purified nanoparticle suspension with deionized water to an appropriate concentration (to avoid multiple scattering effects).

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

-

The instrument software will provide the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

Surface Charge Analysis

Technique: Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of a nanoparticle in suspension.[12][13][14] It is determined by measuring the electrophoretic mobility of the particles under an applied electric field.[15] A higher absolute zeta potential value (e.g., > ±30 mV) generally indicates better colloidal stability due to electrostatic repulsion between particles.

Protocol:

-

Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl, to ensure sufficient ionic strength for the measurement.

-

Inject the sample into a specialized zeta potential cell (e.g., a folded capillary cell).

-

Place the cell in the instrument.

-

The instrument will apply an electric field and measure the velocity of the particles using laser Doppler velocimetry.

-

The software calculates the electrophoretic mobility and converts it to the zeta potential.[16]

Drug Encapsulation Efficiency and Loading Capacity

Technique: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and quantify the amount of drug in a sample.[17][18][19] To determine the encapsulation efficiency, the amount of unencapsulated ("free") drug in the supernatant after centrifugation is measured and compared to the total amount of drug initially added.

Protocol:

A. Sample Preparation:

-

After the first centrifugation step during purification, carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any stray nanoparticles.

-

This filtered supernatant contains the free, unencapsulated drug.

B. HPLC Analysis:

-

Develop a Validated HPLC Method:

-

Choose a suitable column (e.g., C18 reverse-phase).

-

Determine an optimal mobile phase composition and flow rate to achieve good separation of the drug peak.

-

Set the UV detector to the wavelength of maximum absorbance for the drug.

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of the drug with known concentrations.

-

Inject each standard into the HPLC and record the peak area.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Analyze the Sample:

-

Inject the filtered supernatant into the HPLC.

-

Determine the peak area for the drug in the sample.

-

Use the calibration curve to calculate the concentration of the free drug in the supernatant.

-

C. Calculations:

-

Drug Loading (%):

-

((Total Drug - Free Drug) / Weight of Nanoparticles) * 100

-

-

Encapsulation Efficiency (%):

-

((Total Drug - Free Drug) / Total Drug) * 100[20]

-

Visualization of the Characterization Workflow

Caption: Workflow for Nanoparticle Characterization.

References

- Gaudana, R., et al. (2010). Polymeric nanoparticles for drug delivery. Journal of Pharmaceutical Sciences, 99(6), 2575-2592.

- Grice, J. E., et al. (2010). Poly(glycerol carbonate)s: a new generation of degradable polymers for regenerative medicine.

-

Mohd Abd Ghafar, S. L., et al. (2017). Surface-functionalized cockle shell–based calcium carbonate aragonite polymorph as a drug nanocarrier. Nanotechnology, Science and Applications, 10, 79–94. [Link]

- Staff, R. H., et al. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Advanced Polymer Science, 262, 329–344.

- Silva, A. C., et al. (2012). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles.

-

Raveendran, S., et al. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Polymers, 16(9), 1234. [Link]

-

NCL. (n.d.). Measuring Zeta Potential of Nanoparticles. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

-

HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA Scientific. [Link]

-

nanoComposix. (n.d.). Zeta Potential Measurements. nanoComposix. [Link]

- Microtrac. (n.d.). NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode.

-

Patel, K., et al. (2015). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2015, 840139. [Link]

-

Sharma, N., et al. (2022). Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. ScienceScholar, 4(2), 1-8. [Link]

- Wei, H., et al. (2008). Calcium carbonate nanoparticles: synthesis, characterization and their potential as a new drug delivery system.

-

Stetefeld, J., et al. (2016). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Methods in Molecular Biology, 1470, 1-13. [Link]

- Mora-Huertas, C. E., et al. (2010). Polymer-based nanocapsules for drug delivery. International journal of pharmaceutics, 385(1-2), 113-142.

- EUNCL. (2016). Measuring Zeta Potential.

- Fessi, H., et al. (1989). Nanocapsule formation by interfacial deposition of polymer following solvent displacement. International Journal of Pharmaceutics, 55(1), R1-R4.

-

Barzegar-Jalali, M., et al. (2024). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale, 16(9), 4567-4588. [Link]

-

Soo, P. L., et al. (2025). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. [Link]

- Malvern Panalytical. (n.d.). Zeta potential - An introduction in 30 minutes. Malvern Panalytical.

-

DeFrates, K., et al. (2018). Dynamic Light Scattering Distributions by Any Means. Nanomaterials (Basel, Switzerland), 8(11), 940. [Link]

-

Patel, R. P., et al. (2013). Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Pharmaceutical Development and Technology, 18(4), 935-942. [Link]

- Gacal, B. N., et al. (2012). Versatile Functionalization of Polymer Nanoparticles with Carbonate Groups via Hydroxyurethane Linkages. Macromolecules, 45(1), 39-49.

-

Karve, S., et al. (2010). Formulation of Diblock Polymeric Nanoparticles Through Nanoprecipitation Technique. Journal of Visualized Experiments, (42), e3398. [Link]

- Fornaguera, C., et al. (2015). HPLC Method development and validation for Nano drug delivery system.

-

The Nanotechnologist. (2022, June 23). Making nanoparticles with solvent emulsion evaporation. YouTube. [Link]

-

Schubert, S., et al. (2009). Synthetic polymeric nanoparticles by nanoprecipitation. Journal of Materials Chemistry, 19(23), 3838-3840. [Link]

- Google Patents. (n.d.). CN102980963A - Method for determining drug encapsulation efficiency in liposomes.

-

Liu, Y., et al. (2019). Preparation and the Effect of Surface-Functionalized Calcium Carbonate Nanoparticles on Asphalt Binder. Materials, 12(24), 4184. [Link]

-

Giram, P. S., et al. (2024). Polymeric Nanoparticles for Drug Delivery. Chemical Reviews. [Link]

-

Bettersize Instruments. (2025). Why choose dynamic light scattering for nanoparticle characterisation?. Bettersize Instruments. [Link]

-

Wyatt Technology. (n.d.). Zeta Potential Overview - Fundamentals and Applications. Wyatt Technology. [Link]

-

Liu, Y., et al. (2022). Calcium Carbonate-Based Nanoplatforms for Cancer Therapeutics: Current State of Art and Future Breakthroughs. ACS Omega, 7(33), 28733–28747. [Link]

-

ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. ResearchGate. [Link]

Sources

- 1. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00006H [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. horiba.com [horiba.com]

- 10. microtrac.com [microtrac.com]

- 11. bettersizeinstruments.com [bettersizeinstruments.com]

- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. nanocomposix.com [nanocomposix.com]

- 14. euncl.org [euncl.org]

- 15. wyatt.com [wyatt.com]

- 16. research.colostate.edu [research.colostate.edu]

- 17. researchgate.net [researchgate.net]

- 18. ijprajournal.com [ijprajournal.com]

- 19. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]

- 20. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting the synthesis of 1-Benzylglycerol-2,3-carbonate and side reactions

Welcome to the technical support center for the synthesis of 1-Benzylglycerol-2,3-carbonate, also known as 4-(benzyloxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges of this synthesis, ensuring a successful and efficient experimental outcome.

Introduction to the Synthesis

The synthesis of this compound is a critical process for obtaining a versatile intermediate in the preparation of various pharmaceutical compounds and functionalized materials. The primary route involves the benzylation of the primary hydroxyl group of glycerol carbonate. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact yield and purity. This guide will dissect the common issues, explain the underlying chemistry, and provide robust protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary approaches to synthesizing this compound:

-

Two-Step Synthesis: This classic and often more controlled method involves the initial protection of the 1,2-diol of glycerol, typically as an acetonide (solketal). The remaining primary hydroxyl group is then benzylated, followed by acidic hydrolysis of the acetonide and subsequent carbonation of the resulting 1-O-benzylglycerol.

-

One-Pot Synthesis: A more direct and atom-economical approach involves the direct benzylation of glycerol carbonate using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1] This method is often preferred for its simplicity but requires careful control of reaction conditions to minimize side products.

Q2: Why is my yield of this compound consistently low?

Low yields are a common frustration in this synthesis. The root causes can often be traced to several factors:

-

Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a critical role. For instance, excessively high temperatures can promote side reactions.

-

Side Reactions: The formation of byproducts is a major contributor to low yields. The most common culprits are the formation of dibenzyl ether and 1,3-dibenzyloxy-2-propanol.[2][3]

-

Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate mixing, or a deactivated catalyst.

-

Product Loss During Workup and Purification: The product may be lost during extraction or purification steps if not performed carefully.

Q3: What are the key side reactions I should be aware of?

Understanding the potential side reactions is the first step toward mitigating them. The primary side reactions include:

-